N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrazole-based compounds and has been studied for its mechanism of action and physiological effects.
Scientific Research Applications
Luminescence Properties
Research into the luminescence properties of related pyrazole derivatives has shown promising results. A study by Tang, Tang, and Tang (2011) highlighted the synthesis and luminescence properties of a novel aromatic carboxylic acid derivative, showcasing its potential in sensitizing the emission of lanthanides. This research indicates the utility of such compounds in developing materials with strong luminescence intensity, suggesting potential applications in imaging and sensing technologies (R. Tang, Chunjing Tang, & Changwei Tang, 2011).
Molecular Interactions
The molecular interaction of pyrazole derivatives with receptors has been extensively studied. Shim et al. (2002) investigated the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, revealing insights into the steric and electrostatic interactions that govern the binding affinity of these compounds. This research underscores the importance of pyrazole derivatives in modulating receptor activity, which could have implications for therapeutic drug development (J. Shim et al., 2002).
Heterocyclic Chemistry
The synthesis and characterization of pyrazole derivatives have contributed significantly to the field of heterocyclic chemistry. A study conducted by Fadda et al. (2012) focused on the utility of enaminonitriles in heterocyclic synthesis, leading to the development of new pyrazole, pyridine, and pyrimidine derivatives. This work highlights the versatility of pyrazole-based compounds in synthesizing a wide range of heterocyclic structures, which are pivotal in pharmaceutical and materials science research (A. Fadda, H. Etman, Mohamed Y. El-Seidy, & K. Elattar, 2012).
properties
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(25-17-8-4-3-5-9-17)19(24)21-13-16-11-18(22-23(16)2)15-7-6-10-20-12-15/h3-12,14H,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHNVZRKYCSZNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NN1C)C2=CN=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenoxypropanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.